molecular formula C15H19N3O3 B2994100 N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide CAS No. 688773-77-5

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

Cat. No.: B2994100
CAS No.: 688773-77-5
M. Wt: 289.335
InChI Key: BTPIMOQWADYUFU-UHFFFAOYSA-N
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Description

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide is a synthetic quinazolinone derivative designed for research use in medicinal chemistry and drug discovery. The compound features a 2,4-dioxo-1,2-dihydroquinazoline core, a privileged scaffold known for its diverse pharmacological properties, linked to a butyl propanamide chain that modulates lipophilicity . This structure is of significant interest for probing new biological pathways and developing novel therapeutic agents. Quinazolinone derivatives are extensively investigated for their potent antiproliferative activities. Structural analogs of this compound have demonstrated promising cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), colorectal cancer (HCT-116), and others . The primary research value of this chemical class lies in its potential to interact with key enzymatic targets. Related compounds have been reported to function as inhibitors of critical signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR), with some derivatives exhibiting high potency (IC50 values in the nanomolar range) . Additionally, quinazoline and related quinoxaline-based propanamides have shown potential to inhibit other targets like Histone Deacetylases (HDACs), which play a crucial role in epigenetic regulation . The mechanism of action is often associated with the induction of apoptosis and disruption of cancer cell proliferation cycles . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-2-3-9-16-13(19)8-10-18-14(20)11-6-4-5-7-12(11)17-15(18)21/h4-7H,2-3,8-10H2,1H3,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPIMOQWADYUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide typically involves the reaction of quinazoline derivatives with butylamine. One common method involves the use of ammonium thiocyanate and cyanoacetic acid hydrazide through a multicomponent reaction (MCR) to prepare the precursor, which is then treated with butylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield quinazoline derivatives with reduced functional groups.

Scientific Research Applications

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts the replication process, leading to the death of bacterial cells. In cancer research, it has been found to intercalate with DNA, thereby inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

a) Triazoloquinazolinone Derivatives
  • N-butyl-3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide (C₂₃H₂₄ClN₅O₂, MW 437.9): This compound replaces the quinazolinone’s oxygen atoms with a triazole ring fused to quinazoline.
  • N-(butan-2-yl)-3-[1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide (C₁₇H₂₁N₅O₂S, MW 359.4):
    The methylsulfanyl (SCH₃) group introduces sulfur-based nucleophilicity, which may alter metabolic stability or redox activity .
b) Benzimidazole and Isoxazole Analogs
  • 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide: The benzimidazole core lacks the dioxo motif of quinazolinone, reducing hydrogen-bonding capacity. The isoxazole substituent may confer selectivity toward kinases or inflammatory targets .
c) Indole-Containing Propanamides

Side Chain Modifications

a) Aromatic vs. Aliphatic Substituents
  • N-(furan-2-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3-yl]propanamide (C₂₃H₂₁N₅O₆, RN 899788-21-7):
    The furylmethyl and nitrobenzyl groups introduce steric bulk and electron-withdrawing effects, which may reduce metabolic stability but enhance electrophilic reactivity .
  • Ortho-fluorofentanyl analogs (e.g., N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide):
    Though opioid receptor-targeting, their propanamide linkage and fluorophenyl groups highlight how substituent electronics (e.g., fluorine’s electronegativity) modulate receptor affinity .

Physicochemical and Electronic Properties

The quinazolinone core’s conjugated system provides strong UV absorption and fluorescence, useful in analytical characterization. In contrast, triazoloquinazolinones (e.g., ) may exhibit redshifted absorption due to extended conjugation. Lipophilicity (logP) trends:

  • N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide : Moderate logP (estimated ~2.5).
  • Chlorobenzyl-triazoloquinazolinone (): Higher logP (~3.8) due to the hydrophobic Cl-benzyl group.

Structural Characterization

  • X-ray Crystallography: Used to confirm the planar geometry of quinazolinones (e.g., for related benzamide derivatives) .
  • Spectroscopy : ¹H/¹³C NMR and IR data (e.g., ) confirm amide linkages and heterocyclic proton environments .

Biological Activity

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological evaluations, and detailed research findings.

Synthesis of this compound

The compound is synthesized through various chemical reactions involving quinazoline derivatives. The synthesis typically employs methods such as condensation reactions between appropriate amines and carbonyl compounds followed by purification steps to yield the final product. For example, the use of dicyclohexylcarbodiimide (DCC) in coupling reactions has been noted for creating amide bonds effectively in similar quinazolinone derivatives .

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor properties. In a study evaluating several 2,4-dioxoquinazoline derivatives, it was found that certain compounds displayed potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), SK-MEL-2 (melanoma), and IGROV1 (ovarian cancer) . The mechanism of action is often attributed to the ability of these compounds to interfere with cellular processes such as apoptosis and cell cycle regulation.

Anticonvulsant Activity

The anticonvulsant potential of quinazoline derivatives has also been explored. A preliminary evaluation indicated that some synthesized compounds exhibited moderate to significant anticonvulsant activity when tested using the Maximal Electroshock (MES) method . The structure-activity relationship (SAR) studies suggest that modifications in the quinazoline ring can enhance or diminish this activity.

Antimicrobial Activity

Studies have shown that quinazoline derivatives possess antibacterial and antifungal properties. Testing against various bacterial strains revealed modest activity, indicating potential for further development as antimicrobial agents . The presence of specific functional groups appears to play a crucial role in enhancing these activities.

Case Studies and Research Findings

  • Antitumor Efficacy Against MCF-7 Cells :
    • Compound Tested : this compound.
    • Results : Exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil, indicating strong potential for further investigation in cancer therapy .
  • Anticonvulsant Screening :
    • Method : MES-induced seizure model.
    • Findings : Certain derivatives showed significant protection against seizures, suggesting a viable pathway for developing new anticonvulsant medications .

Data Tables

Biological Activity Compound Cell Line/Model IC50/Activity Level
AntitumorThis compoundMCF-7Comparable to 5-FU
AnticonvulsantVarious Quinazoline DerivativesMES ModelModerate to Significant
AntimicrobialQuinazoline DerivativesVarious StrainsModest Activity

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